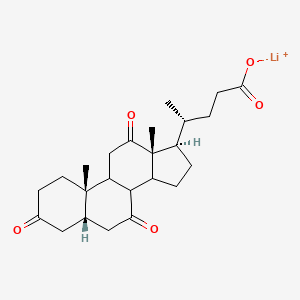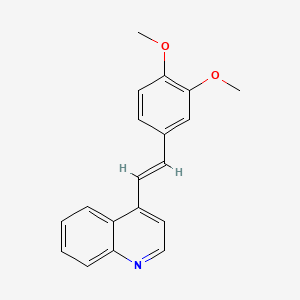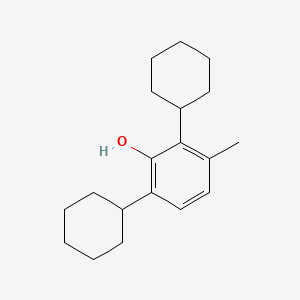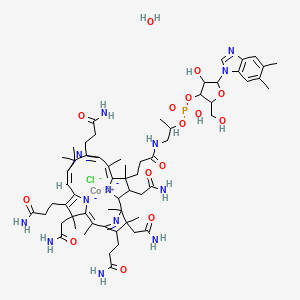![molecular formula C16H17BrClNO B12656751 2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride CAS No. 6291-68-5](/img/structure/B12656751.png)
2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 8567 is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 8567 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include the use of specific catalysts and controlled environments to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of NSC 8567 typically involves large-scale chemical reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
NSC 8567 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving NSC 8567 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions vary but often include controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from reactions involving NSC 8567 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
NSC 8567 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: NSC 8567 is used in studies involving cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: NSC 8567 is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 8567 involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to NSC 8567 include other chemical reagents and standards used in scientific research. These compounds often share similar structures or functional groups, making them useful for comparative studies.
Uniqueness
NSC 8567 is unique in its specific properties and applications. Its distinct chemical structure allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool in various fields of research.
Conclusion
NSC 8567 is a versatile compound with significant potential in scientific research Its unique properties and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
6291-68-5 |
|---|---|
Molecular Formula |
C16H17BrClNO |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-1-(4-bromophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H16BrNO.ClH/c1-18(11-13-5-3-2-4-6-13)12-16(19)14-7-9-15(17)10-8-14;/h2-10H,11-12H2,1H3;1H |
InChI Key |
LAGAJRAGHRDAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



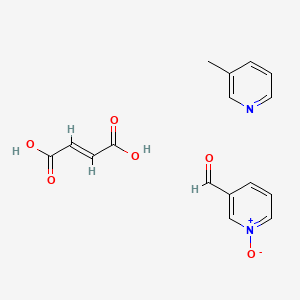
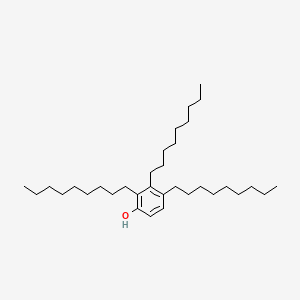
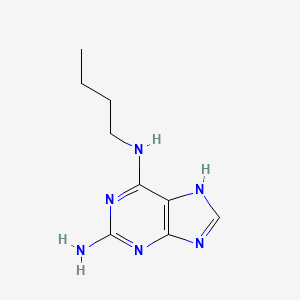
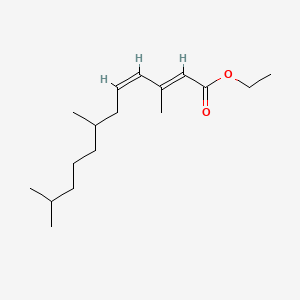
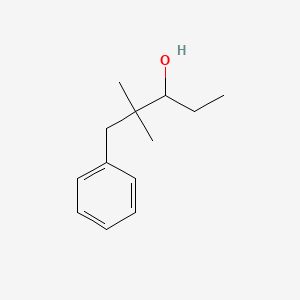
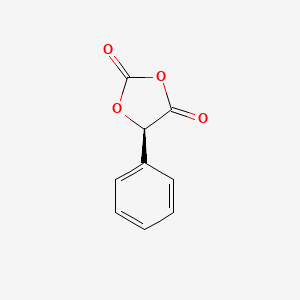


![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
